Cas no 1805980-46-4 (Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate)
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate
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- Inchi: 1S/C9H8F3NO3/c1-16-6(15)2-4-7(9(11)12)8(10)5(14)3-13-4/h3,9,14H,2H2,1H3
- InChI Key: FNNTTWJJCDEZML-UHFFFAOYSA-N
- SMILES: FC1C(=CN=C(CC(=O)OC)C=1C(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 1
- Topological Polar Surface Area: 59.4
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036172-250mg |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029036172-500mg |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029036172-1g |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate |
1805980-46-4 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate (CAS No. 1805980-46-4): A Comprehensive Overview
Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate, identified by its CAS number 1805980-46-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The unique structural features of this molecule, particularly the presence of both difluoromethyl and fluoro substituents, contribute to its distinct chemical properties and make it a valuable scaffold for drug discovery and development.
The hydroxy group at the 5-position and the acetic acid ester at the 2-position further enhance the molecular complexity, enabling various functional modifications that can be exploited in medicinal chemistry. The combination of these substituents not only influences the electronic and steric properties of the molecule but also plays a crucial role in determining its interactions with biological targets. This compound has garnered attention due to its potential applications in the synthesis of novel pharmaceutical agents targeting a range of diseases.
In recent years, there has been a growing interest in the development of fluorinated pyridines as pharmacophores. The introduction of fluorine atoms into organic molecules is well-documented to modulate their metabolic stability, lipophilicity, and binding affinity to biological receptors. Specifically, the fluoro and difluoromethyl groups are known to enhance the bioavailability and binding efficacy of drug candidates. This has led to extensive research into fluorinated pyridines as key components in the design of next-generation therapeutics.
The pharmacological properties of Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate have been explored in several preclinical studies. Researchers have investigated its potential as a precursor in the synthesis of inhibitors for various enzymes and receptors involved in metabolic disorders, inflammatory diseases, and cancer. The structural motifs present in this compound suggest that it may exhibit inhibitory activity against targets such as kinases, proteases, and other enzymes relevant to disease pathways.
One notable area of research has been the application of this compound in oncology. The ability of fluorinated pyridines to improve drug-target interactions has made them attractive for developing small-molecule inhibitors that can selectively target cancer cells. Preliminary studies have indicated that derivatives of Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate may exhibit potent antitumor activity by interfering with critical signaling pathways involved in cell proliferation and survival. These findings highlight the compound's potential as a lead molecule for further medicinal chemistry optimization.
The synthetic pathways for Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate have also been a subject of interest. The synthesis typically involves multi-step reactions that incorporate the necessary functional groups while maintaining high regioselectivity and yield. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into methodologies that can be applied to other fluorinated heterocycles.
The role of computational chemistry in understanding the behavior of Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound with various biological targets, aiding in the rational design of more effective derivatives. Additionally, computational studies have helped elucidate its metabolic pathways and potential toxicological profiles, providing valuable information for drug safety assessments.
In conclusion, Methyl 3-(difluoromethyl)-4-fluoro-5-hydroxypyridine-2-acetate (CAS No. 1805980-46-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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